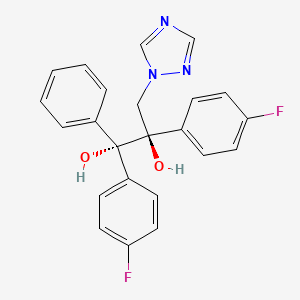
Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate: is a chemical compound with the molecular formula C6H20N2O12P4.8K and a molecular weight of 740.85. It is known for its unique structure, which includes multiple phosphonate groups, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of ethane-1,2-diamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions, and the final product is purified through crystallization or other suitable methods .
化学反応の分析
Types of Reactions: Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.
Substitution: The phosphonate groups can participate in substitution reactions, where other functional groups replace the phosphonate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce amines or other reduced forms of the compound .
科学的研究の応用
Chemistry: In chemistry, Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate is used as a chelating agent and a stabilizer for various metal ions. It is also employed in the synthesis of complex organic molecules .
Biology: The compound has applications in biological research, particularly in studying enzyme inhibition and protein interactions. Its ability to bind metal ions makes it useful in biochemical assays .
Medicine: In medicine, it is explored for its potential use in drug delivery systems and as a therapeutic agent for certain diseases. Its chelating properties are beneficial in removing excess metal ions from the body .
Industry: Industrially, the compound is used in water treatment processes to prevent scale formation and corrosion. It is also employed in the production of detergents and cleaning agents .
作用機序
The mechanism of action of Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions. The phosphonate groups bind to metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and prevent the formation of metal ion-induced aggregates.
類似化合物との比較
Ethylenediaminetetraacetic acid (EDTA): Like Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate, EDTA is a chelating agent used to bind metal ions.
Nitrilotriacetic acid (NTA): Another chelating agent with similar applications in water treatment and industrial processes.
Uniqueness: this compound is unique due to its multiple phosphonate groups, which provide stronger and more stable chelation compared to other compounds like EDTA and NTA. This makes it particularly effective in applications requiring robust metal ion binding.
特性
CAS番号 |
93983-09-6 |
|---|---|
分子式 |
C6H12K8N2O12P4 |
分子量 |
740.85 g/mol |
IUPAC名 |
octapotassium;N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H20N2O12P4.8K/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8 |
InChIキー |
FDKSVCVUJQLTGV-UHFFFAOYSA-F |
正規SMILES |
C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



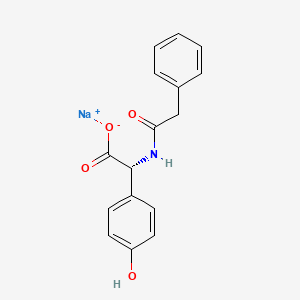
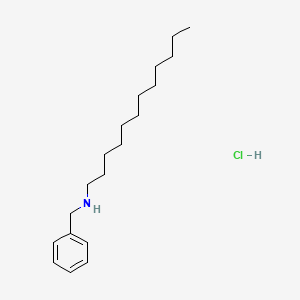
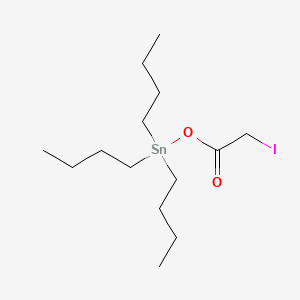
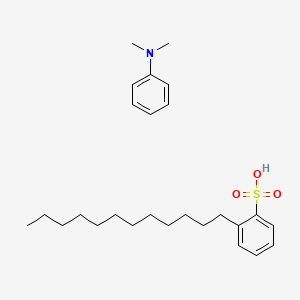

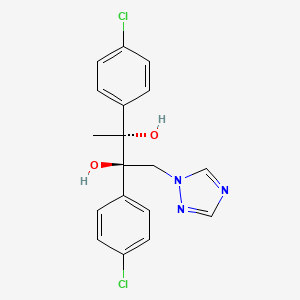


![3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12672733.png)
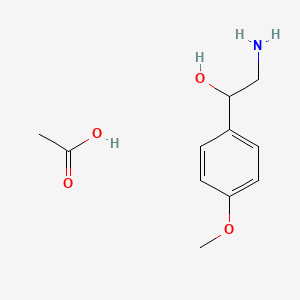

![1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide](/img/structure/B12672750.png)
